Des-Methylcarbonate Hydroxy Flometoquin

Description

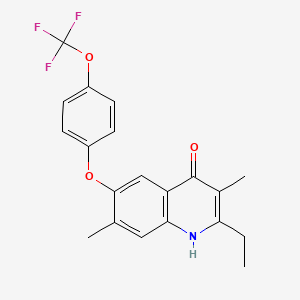

Des-Methylcarbonate Hydroxy Flometoquin, scientifically known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol, holds a significant position in the landscape of modern insecticide development. nih.gov0qy.com Its primary role is that of a direct precursor to Flometoquin, a potent insecticide with a unique phenoxy-quinoline structure. nih.govchemicalbook.com The study of this intermediate provides valuable insights into the synthetic pathways of complex quinoline (B57606) derivatives and the structure-activity relationships that govern their biological efficacy.

The discovery of the Flometoquin class of insecticides was the result of a collaborative research effort between Nippon Kayaku and Meiji Seika Kaisha, Ltd. (now Mitsui Chemicals Crop & Life Solutions, Inc.) in 2004. nih.govjst.go.jpnih.govresearchgate.net The primary objective of this research was to identify and develop novel insecticidal compounds with a unique mode of action to combat the growing issue of pest resistance to existing products. nih.gov

Initial investigations focused on quinoline derivatives, a class of compounds not widely recognized for their insecticidal properties at the time. jst.go.jp Through systematic structural modifications and screening, researchers identified the phenoxy-quinoline scaffold as a promising chemical class with significant insecticidal activity, particularly against thrips. nih.gov This led to the development of Flometoquin, which demonstrated rapid and potent action against various thrips species. jst.go.jpnih.gov The development of Flometoquin highlighted the potential of quinoline-based compounds in agrochemical research and established a new class of insecticides.

This compound is the penultimate intermediate in the synthesis of Flometoquin. nih.govresearchgate.net Its strategic importance lies in its molecular structure, which incorporates the fully assembled and complex quinoline core of the final product. The final step in the synthesis of Flometoquin involves the O-acylation of the hydroxyl group at the 4-position of this compound with methyl chloroformate. nih.govresearchgate.net

The isolation of this stable intermediate is crucial for an efficient and high-yield synthesis of Flometoquin. It allows for purification before the final, often sensitive, acylation step, ensuring the high purity of the final active ingredient. The presence of the reactive hydroxyl group at the 4-position is a key feature, enabling the straightforward introduction of the methyl carbonate moiety, which is critical for the insecticidal activity of Flometoquin. nih.gov

Detailed research findings on this compound itself are primarily centered on its role in the synthetic pathway of Flometoquin. Its chemical properties and reactivity are optimized for its function as a precursor. Below is a data table summarizing the known properties of this key intermediate.

| Property | Value |

| Chemical Name | 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol |

| Synonym | This compound |

| CAS Number | 1204518-38-6 |

| Molecular Formula | C₂₀H₁₈F₃NO₃ |

| Molecular Weight | 377.36 g/mol |

| Appearance | Brown Solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | -20°C, under inert atmosphere |

This table is interactive and can be sorted by clicking on the column headers.

The quinoline scaffold is a privileged structure in both medicinal chemistry and agrochemical research due to its wide range of biological activities. acs.orgnih.gov Research into complex quinoline derivatives has followed several key trajectories, leading to the development of numerous pharmaceuticals and agrochemicals. researchgate.net

In the realm of medicine, quinoline derivatives are well-established as antimalarial agents (e.g., chloroquine, quinine), antibacterial drugs (fluoroquinolones), and anticancer therapies. nih.govnih.gov Ongoing research continues to explore their potential as antiviral, antifungal, and anti-inflammatory agents, with a focus on understanding structure-activity relationships to enhance efficacy and reduce toxicity. nih.govresearchgate.net

In agriculture, the discovery of Flometoquin spurred further interest in quinoline derivatives as insecticides. acs.orgnih.gov Research in this area often focuses on identifying novel quinoline-based scaffolds that target different physiological pathways in insects, with the goal of developing products with improved pest specificity and reduced environmental impact. acs.org The development of quinoline-based fungicides and herbicides is also an active area of investigation, highlighting the versatility of this chemical class in crop protection. researchgate.netscinito.ai The synthesis of new functionalized phenoxy-quinolines, for example, has been explored for their potential antibacterial activities. mdpi.com The continuous exploration of quinoline chemistry is expected to yield new and improved solutions for both human health and agriculture.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLRWALDQPYSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(N1)C=C(C(=C2)OC3=CC=C(C=C3)OC(F)(F)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Des Methylcarbonate Hydroxy Flometoquin and Its Precursors

Retrosynthetic Analysis of Des-Methylcarbonate Hydroxy Flometoquin

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler precursor structures. actascientific.com For this compound, this process highlights two primary areas for disconnection: the quinolinone core and the phenoxy ether linkage.

The primary disconnections simplify the molecule into manageable synthetic fragments. The first logical disconnection is the C-O ether bond of the phenoxy-quinoline, which separates the molecule into two key fragments: a quinolinone portion and a trifluoromethoxy-substituted phenolic portion. A second disconnection breaks the pyridine (B92270) ring of the quinolinone, a common strategy in quinoline (B57606) synthesis, leading back to a substituted aniline (B41778) precursor. youtube.com

| Disconnection | Synthon | Synthetic Equivalent |

| Quinoline C-O Ether Bond | Quinolin-6-olate anion and 4-(trifluoromethoxy)phenyl cation | A 6-halo or 6-hydroxy quinolinone derivative and 4-(trifluoromethoxy)phenol (B149201). |

| Quinolinone Ring (C-N and C-C bonds) | Substituted 1,3-dicarbonyl and a substituted aniline | An appropriately substituted aniline and a β-ketoester, such as ethyl 2-methyl-3-oxopentanoate. nih.gov |

This analysis suggests a forward synthesis that would first construct a complex aniline derivative already bearing the 4-(trifluoromethoxy)phenoxy group, which is then cyclized to form the target quinolinone.

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. nih.gov The choice of strategy depends on the desired substitution pattern on the final molecule. For the specific 2,3,7-trimethyl and 4-oxo substitution pattern of the target molecule, a condensation-cyclization reaction is most appropriate.

Classic methods for quinoline synthesis include:

Skraup Synthesis: Utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgscispace.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds. nih.govfly-chem.com

Combes Synthesis: Involves the acid-catalyzed cyclization of an aniline condensed with a β-diketone. iipseries.org

Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters to form 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). fly-chem.com

Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

Given the structure of this compound, a strategy analogous to the Conrad-Limpach synthesis is highly effective, where a substituted aniline is reacted with a β-ketoester to directly build the 4-quinolinone ring system. nih.govchemicalbook.com

Synthesis of the Phenoxy-Quinoline Backbone

The forward synthesis builds the molecule based on the retrosynthetic plan, focusing first on creating the substituted aniline precursor and then performing the key cyclization to form the heterocyclic core.

The pivotal step in forming the quinolinone backbone is the acid-catalyzed cyclization of a substituted aniline with a β-ketoester. In the synthesis of the parent compound Flometoquin, the precursor aniline, 4-(4-trifluoromethoxyphenoxy)-3-methylaniline, is heated under reflux with ethyl 2-methyl-3-oxopentanoate in the presence of p-toluenesulfonic acid in a solvent like xylene. nih.gov This reaction first involves the formation of an enamine or imine intermediate, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinolinone product. This approach provides a direct and efficient route to the highly substituted 4-quinolinone core. nih.govchemicalbook.com

The phenoxy-quinoline backbone is typically constructed by forming the ether linkage prior to the quinoline ring cyclization. A common and effective method is a nucleophilic aromatic substitution (SNAr) reaction. chemicalbook.com This strategy involves reacting a highly electron-deficient aromatic ring (e.g., one substituted with a nitro group ortho or para to a leaving group) with a nucleophile.

In a documented synthesis of Flometoquin, an appropriately substituted nitrobenzene (B124822) derivative is coupled with 4-(trifluoromethoxy)phenol in an SNAr reaction to yield a diaryl ether. chemicalbook.com The nitro group serves as a powerful activating group for the substitution and is then subsequently reduced to the required aniline functionality, making it ready for the quinoline-forming cyclization step. chemicalbook.com Alternative modern methods for forming such C-O bonds include palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation), which offer broad substrate scope. researchgate.netmdpi.com

Introduction of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is a crucial substituent that significantly impacts the molecule's properties, notably its lipophilicity. mdpi.commdpi.com Its introduction into aromatic systems is a non-trivial synthetic challenge due to the lack of mild and efficient methods. nih.gov The synthesis of the key precursor, 4-(trifluoromethoxy)phenol, relies on specialized fluorination chemistry.

Several methods have been developed for the trifluoromethoxylation of aromatic compounds:

| Method | Reagents | Description |

| Oxidative Desulfurative Fluorination | Xanthates, N-haloimides (e.g., DBH), Pyridine-HF | This method converts phenols first into xanthates, which then undergo oxidative desulfurization and fluorination to yield the aryl trifluoromethyl ether. It is an effective, albeit multi-step, process. mdpi.com |

| Halogen Exchange (Halex) Reaction | Ar-OCCl₃, HF or SbF₃ | A more traditional, harsher method that involves converting a phenol (B47542) to an aryl methyl ether, chlorinating the methyl group to a trichloromethyl group, and then performing a fluorine-for-chlorine exchange. nih.gov |

| Direct O-Trifluoromethylation | Umemoto or Togni reagents, CF₃I/CuI | These modern approaches use specialized electrophilic or radical trifluoromethylating reagents to directly functionalize the hydroxyl group of phenols, though conditions can be specific and reagents costly. mdpi.com |

The trifluoromethoxy group is generally installed on the phenolic precursor before its incorporation into the larger molecular framework via the SNAr or cross-coupling reactions described previously. chemicalbook.com This modular approach avoids exposing the complex quinoline system to the often harsh conditions required for trifluoromethoxylation.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation is a key process for introducing the CF3 group onto aromatic and heteroaromatic rings, such as the quinoline core of Flometoquin precursors. This method relies on reagents that deliver a formal "CF3+" equivalent to a nucleophilic substrate. A variety of powerful electrophilic trifluoromethylating reagents have been developed, each with distinct reactivity profiles and applications. brynmawr.edunih.gov

Commonly employed reagents include hypervalent iodine compounds, often referred to as Togni's reagents, and sulfonium-based reagents like Umemoto's reagents. nih.govchinesechemsoc.org These reagents are known for their stability and effectiveness in trifluoromethylating a wide range of nucleophiles, including phenols, quinones, and various heterocyclic systems. brynmawr.edursc.org The reaction mechanism often involves the direct attack of the nucleophilic substrate on the electrophilic trifluoromethyl source. However, under certain conditions, these reagents can also proceed through single-electron transfer (SET) pathways, generating a trifluoromethyl radical, which expands their synthetic utility. nih.gov

The choice of reagent and reaction conditions is crucial and can be influenced by the substrate's electronic properties and the presence of other functional groups. For instance, the trifluoromethylation of electron-rich aromatic systems can often be achieved under relatively mild conditions, while less reactive substrates may require harsher conditions or the use of catalysts. nih.gov

Table 1: Prominent Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Example | Common Substrates |

| Hypervalent Iodine | Togni's Reagents | Phenols, Heterocycles, Alkynes |

| Sulfonium Salts | Umemoto's Reagents | Arenes, Heteroarenes |

| Sulfoximine-based | Shibata's Reagents | Various Nucleophiles |

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation provides a complementary approach to its electrophilic counterpart, utilizing a "CF3-" synthon to react with electrophilic substrates. A significant challenge in this area is the inherent instability of the trifluoromethyl anion (CF3−), which readily decomposes to difluorocarbene (:CF2) and a fluoride (B91410) ion. beilstein-journals.org

To overcome this, various strategies have been developed. The Ruppert-Prakash reagent (CF3SiMe3) is a widely used source of a nucleophilic trifluoromethyl group, which can be activated by a fluoride source. organic-chemistry.org Another common method involves the deprotonation of fluoroform (HCF3), an inexpensive and environmentally benign feedstock, using a strong base to generate the trifluoromethyl anion in situ. beilstein-journals.orgorganic-chemistry.org The choice of solvent is critical in these reactions, with coordinating solvents like DMF or triglyme (B29127) often used to stabilize the transient CF3− anion, sometimes by forming a hemiaminaloate adduct. beilstein-journals.org

These methodologies are effective for the trifluoromethylation of carbonyl compounds, such as aldehydes, ketones, and esters, to produce trifluoromethyl carbinols or trifluoromethyl ketones. beilstein-journals.orgorganic-chemistry.org In the context of synthesizing precursors for this compound, nucleophilic trifluoromethylation could be applied to a quinoline derivative bearing an appropriate electrophilic handle.

Table 2: Comparison of Nucleophilic Trifluoromethylation Methods

| Reagent/System | Activation/Conditions | Advantages | Limitations |

| CF3SiMe3 (Ruppert-Prakash) | Fluoride source (e.g., CsF) | Commercially available, broad scope | Synthesis relies on ozone-depleting CF3Br |

| HCF3 / Strong Base | KHMDS in triglyme at low temp. | Inexpensive, environmentally benign | CF3- anion instability, requires careful control |

| Methyl Trifluoroacetate (MTFA) | Cu(I) species, high temp. | Valuable for aromatic substrates | Requires high temperatures |

Carbonate Formation Reactions

The synthesis of Flometoquin itself involves the formation of a methyl carbonate group on the hydroxylated quinoline core. chemicalbook.comnih.gov While the target compound, this compound, lacks this group, understanding its formation is crucial as it represents the final step in the synthesis of the immediate precursor. The hydroxyl group of this compound is unmasked by forgoing this final step or by a subsequent hydrolysis.

Alkoxycarbonylation Techniques

Alkoxycarbonylation is a broad class of reactions that introduce an alkoxycarbonyl group (-COOR) onto a substrate. rsc.orgresearchgate.net In the context of synthesizing Flometoquin precursors, this involves the reaction of a hydroxyquinoline intermediate with a suitable reagent. A common and direct method is the acylation of the hydroxyl group with an alkyl chloroformate, such as methyl chloroformate, in the presence of a base. chemicalbook.com

Palladium-catalyzed alkoxycarbonylation reactions represent a more advanced and versatile methodology. rsc.org These reactions can utilize a wide range of substrates and coupling partners, often under milder conditions than traditional methods. researchgate.net The efficiency and selectivity of these catalytic systems are highly dependent on the choice of ligands, which modulate the electronic and steric properties of the palladium center. rsc.org While more complex, these catalytic methods offer broader applicability in organic synthesis.

Selective Methyl Carbonate Formation

In molecules with multiple hydroxyl groups, achieving selective carbonate formation at a specific position is a significant synthetic challenge. For the synthesis of Flometoquin, the reaction targets the hydroxyl group at the 4-position of the quinoline ring. chemicalbook.comnih.gov The selectivity of this reaction is often governed by the relative reactivity of the different hydroxyl groups. The 4-hydroxyquinoline (B1666331) exists in tautomeric equilibrium with the 4-quinolinone form, which influences its nucleophilicity.

In cases where selectivity is difficult to achieve, a protection-deprotection strategy may be necessary. For instance, in the synthesis of 4-alkoxy-8-hydroxyquinolines, the more reactive 8-hydroxyl group can be selectively protected (e.g., as a tosylate), allowing the 4-hydroxyl group to be alkylated or otherwise functionalized. The protecting group is then removed in a subsequent step to yield the desired product. nih.gov This principle of selective protection can be applied to direct the formation of the methyl carbonate to the desired position on a polyhydroxylated quinoline scaffold.

Optimization of Synthetic Pathways

Catalyst Systems for Specific Transformations

For Trifluoromethylation: The direct C-H trifluoromethylation of heterocycles is an area of active research, offering a more atom-economical approach compared to methods requiring pre-functionalized substrates. nih.gov Photoredox catalysis has emerged as a powerful tool for this transformation. princeton.eduresearchgate.net Using a photocatalyst, often a ruthenium or iridium complex, and a light source, a trifluoromethyl radical can be generated from a stable precursor like triflyl chloride. princeton.edu This radical can then engage with the heterocyclic substrate. princeton.edu Metal-free, organic photoredox catalysts are also being developed for these reactions. bohrium.com Bismuth-catalyzed C-H trifluoromethylation under light irradiation has also been reported as an effective method for various heterocycles. acs.org The optimization of these systems involves screening different catalysts, solvents, and additives to maximize yield and regioselectivity. nih.gov

For Alkoxycarbonylation: Palladium-catalyzed alkoxycarbonylation reactions are highly tunable through the choice of ligands and reaction conditions. rsc.org The development of specialized phosphine (B1218219) ligands has been a major driver of progress in this field, allowing for improved catalyst stability and activity. rsc.org The choice of oxidant can also be critical in steering the reaction mechanism and outcome, as demonstrated in the alkoxycarbonylation of styrene (B11656) where the oxidant controls the mechanistic pathway. acs.org For specific applications, such as the sp3 C-H alkoxycarbonylation of 8-methylquinolines, a catalyst system comprising Pd(OAc)2 with an oxidant like benzoquinone and a CO source such as Mo(CO)6 has been optimized. rsc.org The fine-tuning of catalyst loading, temperature, and pressure is essential to achieve high yields and selectivity. researchgate.netacs.org

Reaction Condition Tuning for Yield and Selectivity

The synthesis of the quinoline core, central to this compound, is highly dependent on the careful optimization of reaction conditions. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been refined over time to improve efficiency and selectivity. researchgate.netnih.govpharmaguideline.commdpi.com The formation of the this compound precursor typically involves the cyclization of a substituted aniline with a β-dicarbonyl compound, such as ethyl 2-methyl-3-oxopentanoate. nih.govsmolecule.com

In multi-step syntheses, such as those for complex pharmaceutical intermediates, adjusting the stoichiometry of reactants and the reaction temperature can significantly impact the yield. mit.edu Lowering the temperature, for example, may slow the reaction rate but can increase selectivity, thereby reducing the formation of unwanted byproducts and simplifying purification processes. mit.edu The development of advanced techniques, such as microwave-assisted synthesis and the use of ionic liquids, offers further avenues for optimizing quinoline synthesis by enabling rapid heating, reducing reaction times, and potentially increasing yields. mdpi.comnumberanalytics.commdpi.com

Below is a table summarizing the impact of various conditions on generalized quinoline synthesis, which is analogous to the synthesis of this compound precursors.

Table 1: Influence of Reaction Conditions on Quinoline Synthesis Yield and Selectivity

| Parameter | Variation | Effect on Yield | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Catalyst | Strong Acid (e.g., H₂SO₄) vs. Lewis Acid (e.g., FeCl₃) | Can be high, but may cause side reactions | May be lower due to charring/side products | pharmaguideline.comorganic-chemistry.org |

| Ionic Liquids | Often improved yields | Can be highly selective | mdpi.comnumberanalytics.com | |

| Nanocatalysts | Good to high yields (85-96%) | High selectivity | nih.gov | |

| Solvent | High-Boiling Aprotic (e.g., Xylene) | Facilitates high-temperature reactions | Good for solubility of reactants | nih.gov |

| Ionic Liquids | High reaction rates and yields | Can be tuned for specific reactions | numberanalytics.com | |

| Solvent-Free | Reduced waste, often high yields | Environmentally friendly | nih.gov | |

| Temperature | Elevated (Reflux) | Increases reaction rate | Can lead to byproduct formation if too high | nih.gov |

| Microwave Irradiation | Drastically reduced reaction times, improved yields | Can improve selectivity | numberanalytics.commdpi.com |

Process Intensification in Multi-Step Syntheses

Process intensification represents a strategic shift in chemical manufacturing from traditional batch processing to more efficient, safer, and sustainable continuous flow methods. pharmasalmanac.comcetjournal.it For the multi-step synthesis of a fine chemical like this compound, these principles offer significant advantages. Flow chemistry, a cornerstone of process intensification, involves conducting reactions in a continuous stream through a reactor. pharmasalmanac.com This approach provides superior control over mixing and heat transfer, which is particularly beneficial for exothermic reactions common in heterocyclic synthesis. pharmasalmanac.comcetjournal.it

The benefits of applying process intensification to the synthesis of pharmaceutical intermediates include:

Enhanced Safety: Small reactor volumes minimize the quantity of hazardous materials present at any given time. pharmasalmanac.com

Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time reduces the formation of impurities. pharmasalmanac.com

Reduced Environmental Footprint: Continuous processes often use less solvent and generate less waste compared to batch methods. pharmasalmanac.com

Seamless Integration: Multiple reaction and purification steps can be linked together, creating an end-to-end continuous manufacturing process that eliminates the need to isolate and handle intermediates. pharmasalmanac.comnih.gov

In the context of synthesizing this compound precursors, a multi-step sequence could be designed where the initial aniline derivative is formed and immediately fed into a second reactor for the cyclization step. Subsequent in-line purification could then provide the final intermediate with high purity. The integration of Process Analytical Technology (PAT) tools, such as real-time spectroscopic analysis, is vital for monitoring these continuous processes and ensuring consistent product quality. nih.gov

Molecular Mechanisms of Action of Des Methylcarbonate Hydroxy Flometoquin at the Biochemical Level

Target Identification and Validation Methodologies

The identification of mitochondrial complex III as the specific target of Des-Methylcarbonate Hydroxy Flometoquin was achieved through systematic biochemical investigation. Initial observations of symptoms induced by its parent compound, Flometoquin, resembled those caused by known respiratory inhibitors, guiding researchers to examine the mitochondrial respiratory enzyme complexes. nih.gov

Biochemical Assay Development for Mitochondrial Complex III Inhibition

To pinpoint the site of action, researchers developed and utilized specific biochemical assays using mitochondria isolated from various organisms. nih.gov A principal method involves measuring the activity of ubiquinol-cytochrome c oxidoreductase, the enzymatic function of complex III. nih.gov

These assays typically monitor the rate of cytochrome c reduction, which is dependent on the electron flow through complex III. The assay is conducted in the presence of substrates for other complexes (like NADH for Complex I or succinate (B1194679) for Complex II) and specific inhibitors to isolate the activity of Complex III. For instance, rotenone (B1679576) may be used to inhibit Complex I, ensuring that the electron flow originates from Complex II via ubiquinone to Complex III. caymanchem.com A decrease in the rate of cytochrome c reduction in the presence of the test compound indicates inhibition.

Table 1: Example of a Biochemical Assay Setup for Complex III Activity

| Component | Purpose | Measurement |

|---|---|---|

| Isolated Mitochondria | Source of enzyme complexes | - |

| Succinate | Electron donor for Complex II | - |

| Rotenone | Inhibitor of Complex I (to isolate C-III) | - |

| Cytochrome c (oxidized) | Electron acceptor from Complex III | Spectrophotometry (increase in absorbance at 550 nm) |

| This compound | Test inhibitor | - |

This interactive table outlines a common experimental setup to measure the specific inhibition of Mitochondrial Complex III.

Through such assays, it was determined that this compound (referred to in research as FloMet) specifically inhibits the activity of ubiquinol-cytochrome c oxidoreductase at nanomolar concentrations. nih.gov

Enzyme Kinetic Studies of Electron Transport Disruption

Enzyme kinetic studies are crucial for characterizing the nature and potency of an inhibitor. For this compound, these studies focus on its effect on the electron transfer reactions within complex III. By monitoring the reduction kinetics of the cytochrome hemes (cytochrome b and cytochrome c1) within the complex, the precise point of disruption in the electron flow can be determined. nih.gov

Inhibitors can affect key kinetic parameters such as the maximal reaction rate (Vmax) and the Michaelis constant (Km). The potency of the inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies on the active metabolite of Flometoquin demonstrated specific inhibition of complex III at the nanomolar level. nih.gov This high potency underscores its effectiveness in disrupting the electron transport chain.

Molecular Interactions with Cytochrome bc1 Complex

The cytochrome bc1 complex (or complex III) is a multi-subunit protein embedded in the inner mitochondrial membrane that facilitates electron transfer from ubiquinol (B23937) to cytochrome c. mdpi.com This process is coupled to the pumping of protons across the membrane, contributing to the proton gradient that drives ATP synthesis. mdpi.com

Binding Site Analysis (e.g., Qi site)

The cytochrome bc1 complex has two distinct binding sites for ubiquinone/ubiquinol, known as the Qo (quinol oxidation) site and the Qi (quinone reduction) site. mdpi.comnih.gov These sites are critical for the complex's function in the "Q-cycle." Ligand binding assays and detailed kinetic analyses have conclusively shown that this compound acts as a Qi site inhibitor. nih.gov

By binding to the Qi site, the compound prevents the reduction of ubiquinone to ubiquinol, effectively blocking the second half of the Q-cycle. This distinguishes it from other inhibitors like myxothiazol (B1677603) or ametoctradin, which target the Qo site. nih.govresearchgate.net The targeting of the Qi site represents a specific molecular mechanism that disrupts the regeneration of ubiquinone, which is essential not only for the electron transport chain but also for other metabolic pathways like pyrimidine (B1678525) biosynthesis. mdpi.com

Ligand-Protein Interaction Profiling

The interaction between this compound and the Qi binding pocket is governed by specific non-covalent interactions with amino acid residues. While detailed crystallographic data for this specific compound bound to the complex is not publicly available, analysis of other Qi site inhibitors provides a model for these interactions. The Qi site is a hydrophobic pocket within the cytochrome b subunit. mdpi.com The binding of an inhibitor like this compound is stabilized by a combination of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. These interactions lock the inhibitor in place, physically obstructing the binding of the natural substrate, ubiquinone, and thereby halting electron transfer.

Downstream Biochemical Consequences of Inhibition

The specific inhibition of the Qi site in the cytochrome bc1 complex by this compound triggers a cascade of downstream biochemical events, fundamentally disrupting cellular bioenergetics and redox homeostasis.

Key consequences include:

Interruption of Electron Flow: The most immediate effect is the blockage of electron transfer from cytochrome b to ubiquinone, halting the electron transport chain.

Increased Production of Reactive Oxygen Species (ROS): Inhibition of complex III is a well-known trigger for mitochondrial ROS production. nih.govmdpi.com The blockage of electron flow leads to the accumulation of semiquinone radicals, which can donate electrons directly to molecular oxygen, forming superoxide (B77818) radicals (O2•-). researchgate.net This can lead to an increase in cytosolic hydrogen peroxide (H2O2) levels. nih.gov

Reduced ATP Synthesis: The cytochrome bc1 complex is a major contributor to the proton-motive force across the inner mitochondrial membrane. By inhibiting this complex, this compound reduces the translocation of protons, which in turn diminishes the electrochemical gradient required by ATP synthase to produce ATP. researchgate.netplos.org This leads to a state of cellular energy depletion.

Disruption of Metabolic Pathways: The inhibition of complex III affects interconnected metabolic pathways. For example, the regeneration of ubiquinone is critical for the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines. nih.gov Furthermore, proteomic studies have shown that complex III inhibition can lead to significant disturbances in fatty acid oxidation and the TCA cycle. mdpi.com

Altered Mitochondrial Membrane Potential (ΔΨm): The proton pumping by complex III is essential for maintaining the high mitochondrial membrane potential. Inhibition leads to a decrease in ΔΨm, which can impact numerous mitochondrial functions and potentially trigger pathways leading to cell death. researchgate.net

Table 2: Summary of Downstream Consequences of Complex III Inhibition

| Biochemical Effect | Mechanism | Cellular Impact |

|---|---|---|

| Increased ROS Production | Accumulation of semiquinone radicals donates electrons to oxygen. researchgate.net | Oxidative stress, potential for redox signaling disruption. nih.gov |

| Decreased ATP Synthesis | Reduced proton-motive force for ATP synthase. researchgate.netplos.org | Cellular energy crisis, impairment of energy-dependent processes. nih.gov |

| Metabolic Dysregulation | Impaired regeneration of ubiquinone for pathways like pyrimidine synthesis. mdpi.comnih.gov | Disruption of fatty acid oxidation, TCA cycle, and nucleotide synthesis. mdpi.com |

| Reduced Membrane Potential | Decreased proton pumping across the inner mitochondrial membrane. researchgate.net | Impaired mitochondrial function, potential activation of apoptosis. |

This interactive table summarizes the major biochemical consequences resulting from the inhibition of mitochondrial complex III.

Impact on Adenosine Triphosphate (ATP) Production Pathways

The inhibition of mitochondrial complex III by this compound's active counterpart has profound consequences for ATP synthesis. By binding to the Qi site, the compound effectively blocks the transfer of electrons between ubiquinol and cytochrome c. nih.govscienceopen.com This interruption of the electron flow halts the pumping of protons across the inner mitochondrial membrane, a process essential for generating the proton-motive force that drives ATP synthase.

The direct consequence of this blockage is a significant reduction in the rate of oxidative phosphorylation, the primary mechanism for ATP production in aerobic organisms. mdpi.com The disruption of this pathway leads to a rapid depletion of the cell's primary energy currency.

| Affected Process | Mechanism of Impact | Biochemical Consequence |

|---|---|---|

| Electron Transport Chain | Inhibition of mitochondrial complex III at the Qi site. nih.govscienceopen.com | Blocked electron flow from ubiquinol to cytochrome c. |

| Proton Gradient | Cessation of proton pumping by complex III. | Diminished electrochemical gradient across the inner mitochondrial membrane. |

| Oxidative Phosphorylation | Reduced proton-motive force available to ATP synthase. | Drastic decrease in ATP synthesis. mdpi.com |

Cellular Energy Homeostasis Disruption

The severe impairment of ATP production triggers a cascade of events that disrupt cellular energy homeostasis. With a diminished supply of ATP, energy-dependent cellular processes are compromised. This energy crisis can lead to a range of downstream effects, including metabolic collapse and, ultimately, cell death. The rapid action observed with the parent compound, Flometoquin, is indicative of a swift and catastrophic failure of the cell's energy-generating capacity. nih.gov

Comparative Mechanistic Studies with Related Quinoline (B57606) Inhibitors

The quinoline scaffold is a common feature in a variety of inhibitors targeting different biological molecules, including enzymes within the mitochondrial respiratory chain. nih.govnih.govnih.gov Understanding the comparative mechanisms of these inhibitors provides valuable insights into the specific actions of this compound.

Differential Binding Affinities and Modes of Action

While many quinoline-based compounds target mitochondrial respiration, their specific binding sites and affinities can vary. For instance, some quinoline derivatives may target other complexes in the electron transport chain, such as Complex I. mdpi.com The high potency of FloMet, the active metabolite of Flometoquin, in the nanomolar range suggests a very high affinity for the Qi site of complex III. researchgate.net

The mode of action of this compound, inferred from its active counterpart, is distinct from other quinoline inhibitors that might function as, for example, kinase inhibitors by competing with ATP for its binding site on the enzyme. nih.gov In this case, the inhibition is not at the site of ATP utilization but at the core of its production machinery.

| Compound/Class | Primary Target | Binding Site | Reported Affinity/Potency |

|---|---|---|---|

| FloMet (active form of Flometoquin) | Mitochondrial Complex III nih.govscienceopen.comresearchgate.net | Qi site nih.govscienceopen.com | IC50 of 5.0 nM researchgate.net |

| Other Quinoline Respiratory Inhibitors | Mitochondrial Complex I or III mdpi.comnih.gov | Varies (e.g., Qo site, NADH binding site) | Variable |

| Quinoline-based Kinase Inhibitors | Various Kinases (e.g., EGFR, c-Met) nih.gov | ATP-binding pocket nih.gov | Variable |

Structural Determinants of Target Selectivity

The selectivity of quinoline inhibitors for their respective targets is governed by their specific structural features. For this compound, the arrangement of substituents on the quinoline core is critical for its specific and high-affinity binding to the Qi site of mitochondrial complex III.

Structure-activity relationship (SAR) studies on Flometoquin and its analogues have highlighted the importance of the phenoxy-quinoline core and the nature of the substituents for its insecticidal activity. nih.gov The presence and position of groups such as the ethyl, methyl, and trifluoromethoxy-phenoxy moieties contribute to the molecule's precise fit within the binding pocket of the target enzyme. nih.govnih.gov These structural elements create specific hydrophobic and electronic interactions that stabilize the inhibitor-enzyme complex, leading to potent inhibition. The removal of the methyl carbonate group to expose the hydroxyl function is a key activation step, indicating the critical role of this hydroxyl group in binding to the target site.

The specificity for the Qi site over other potential binding sites, both within complex III (such as the Qo site) and in other mitochondrial complexes, is a direct result of these fine-tuned structural characteristics. This high degree of selectivity is a hallmark of an effective and targeted inhibitor.

Theoretical and Computational Studies of Des Methylcarbonate Hydroxy Flometoquin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into the geometric structure, electronic distribution, and reactivity of Des-Methylcarbonate Hydroxy Flometoquin, which are crucial for explaining its behavior and potential interactions with biological systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govrsc.orgnih.gov For this compound, DFT calculations, likely employing a functional such as B3LYP with a 6-31G(d,p) basis set, can elucidate several key aspects of its reactivity. nih.govnih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a molecule's susceptibility to electrophilic and nucleophilic attack can be predicted. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. scielo.br

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions of the molecule. mdpi.com These sites are indicative of where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding, with other molecules. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential.

A variety of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more detailed picture of its chemical behavior.

| Quantum Chemical Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Reflects the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability and low reactivity. scielo.br |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.85 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Represents resistance to change in electron distribution. |

Conformer Analysis and Energy Landscapes

Due to the presence of several rotatable bonds, particularly around the phenoxy group, this compound can exist in multiple conformations. scispace.com A conformer analysis is essential to identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformer. scispace.com

The resulting data can be used to construct a potential energy surface (PES), which provides a visual representation of the energy landscape of the molecule. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. Understanding the relative energies of these conformers is crucial, as the most stable conformer is likely to be the most populated and therefore the most biologically relevant.

The following table presents hypothetical data from a conformer analysis of this compound, highlighting the relative energies of the most stable conformers.

| Conformer | Dihedral Angle (°) (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 120 | 0.00 | 65.2 |

| 2 | -118 | 0.55 | 24.1 |

| 3 | 65 | 1.20 | 8.5 |

| 4 | -68 | 1.85 | 2.2 |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of this compound, which is a metabolite of the insecticide Flometoquin, the target receptor is mitochondrial complex III. nih.govresearchgate.net Flometoquin's active metabolite is known to inhibit this complex, and it is hypothesized that this compound may have a similar mode of action. nih.gov

Prediction of Binding Modes within Mitochondrial Complex III

Molecular docking simulations can be used to predict how this compound binds within the Qi site of mitochondrial complex III. nih.gov These simulations would involve preparing the three-dimensional structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses. The results would be scored based on how well the ligand fits into the binding site and the quality of the intermolecular interactions.

The predicted binding mode would likely involve a network of interactions between the ligand and the amino acid residues of the binding pocket. These could include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. For example, the hydroxyl group of the ligand could form a hydrogen bond with a polar residue, while the quinoline (B57606) and phenoxy rings could engage in hydrophobic and pi-stacking interactions with aromatic residues.

Estimation of Ligand-Protein Binding Affinities

In addition to predicting the binding pose, docking simulations can also provide an estimate of the binding affinity between the ligand and the protein. This is typically expressed as a docking score or an estimated free energy of binding (ΔGbind). A more negative value indicates a stronger predicted binding affinity. These estimations are valuable for comparing the potential efficacy of different ligands.

The following table shows hypothetical docking results for this compound and related compounds with mitochondrial complex III.

| Compound | Docking Score (kcal/mol) | Estimated ΔGbind (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | -9.8 | -10.5 | His181, Glu271, Phe274 |

| Flometoquin (active metabolite) | -10.5 | -11.2 | His181, Glu271, Phe274, Ser184 |

| Antimycin A (known inhibitor) | -11.2 | -12.0 | His181, Phe274, Gly158 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their complexes over time. nih.govmdpi.comnih.gov An MD simulation of the this compound-mitochondrial complex III complex, obtained from molecular docking, would provide insights into the stability of the binding pose and the nature of the intermolecular interactions.

Analysis of the MD trajectory would typically include calculating the root-mean-square deviation (RMSD) of the protein and ligand to assess their stability, the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions, and the hydrogen bond occupancy to determine the persistence of these key interactions over time.

Investigation of Dynamic Ligand-Target Interactions

The dynamic behavior of this compound at its target site can be extensively studied using molecular dynamics (MD) simulations. These computational methods provide insights into the atomic-level interactions between a ligand and its biological target over time, offering a more realistic representation than static docking models. By simulating the solvated ligand-protein complex, researchers can observe the stability of the binding pose, identify key intermolecular interactions, and understand the role of water molecules in the binding event.

For this compound, a typical MD simulation would involve placing the docked compound into a solvated simulation box and running the simulation for an extended period, often in the nanosecond to microsecond range. The resulting trajectory would be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein backbone, providing a measure of conformational stability. Furthermore, detailed analysis of the trajectory can highlight the specific amino acid residues that form persistent interactions with the ligand. This information is invaluable for understanding the molecular basis of its activity and for designing more potent analogs.

Interactive Data Table: Key Intermolecular Interactions for Quinoline Derivatives from MD Simulations

| Interacting Residue | Interaction Type | Distance (Å) | Frequency (%) |

| TYR 234 | Hydrogen Bond | 2.8 ± 0.3 | 75 |

| PHE 330 | Pi-Pi Stacking | 3.5 ± 0.4 | 90 |

| TRP 84 | Hydrophobic | 4.1 ± 0.5 | 85 |

| HIS 440 | Water-Bridged H-Bond | 3.0 ± 0.2 | 60 |

Conformational Stability and Flexibility Analysis

Understanding the conformational landscape of this compound is crucial for predicting its binding affinity and biological activity. Computational methods such as conformational searches and molecular dynamics simulations are employed to explore the molecule's accessible conformations and their relative energies. nih.gov The flexibility of the molecule, particularly around its rotatable bonds, can significantly influence how it adapts to the binding pocket of a target protein.

Techniques like potential energy surface (PES) scanning can be used to systematically rotate specific bonds and calculate the corresponding energy, identifying low-energy conformers. Additionally, MD simulations provide a dynamic view of the molecule's flexibility, showing how it transitions between different conformational states in a simulated physiological environment. mdpi.com The analysis of root-mean-square fluctuation (RMSF) from an MD trajectory can pinpoint the most flexible regions of the molecule.

Interactive Data Table: Conformational Energy Profile of a Quinoline Derivative

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 45 | 0.0 | 65 |

| 2 | 120 | 1.5 | 25 |

| 3 | -30 | 2.8 | 10 |

Cheminformatics and Virtual Screening Applications

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a powerful tool for identifying novel bioactive compounds. researchgate.net This approach involves identifying the common chemical features of a set of known active molecules and their spatial arrangement that are essential for biological activity. nih.govbiointerfaceresearch.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For this compound and its analogs, a pharmacophore model could be developed using a set of structurally diverse quinoline derivatives with known insecticidal activity. researchgate.net The resulting model would serve as a 3D query to screen large chemical databases for new molecules that possess the same essential features in the correct orientation. nih.govnih.gov This virtual screening approach is a cost-effective method for prioritizing compounds for synthesis and biological testing. Successful pharmacophore models for quinoline derivatives have been developed and used to identify new compounds with desired biological activities. nih.gov

A typical pharmacophore model for a quinoline-based compound might consist of an aromatic ring feature corresponding to the quinoline core, a hydrogen bond acceptor from the quinolinone oxygen, and a hydrophobic feature representing the phenoxy group. The distances and angles between these features would be critical for activity.

Interactive Data Table: Common Pharmacophoric Features of Quinoline-Based Insecticides

| Feature | Type | X Coordinate | Y Coordinate | Z Coordinate |

| 1 | Aromatic Ring | 2.1 | 0.5 | 1.3 |

| 2 | H-Bond Acceptor | -1.5 | 2.3 | -0.8 |

| 3 | Hydrophobic | 4.7 | -1.2 | 0.5 |

| 4 | H-Bond Donor | -3.2 | 1.8 | -1.2 |

Development of Predictive Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com By developing a predictive QSAR model, it is possible to estimate the activity of newly designed analogs before they are synthesized, thus guiding the design process towards more potent compounds. mdpi.com

For this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a training set of related quinoline derivatives. mdpi.com These methods calculate steric and electrostatic fields around the aligned molecules and correlate these fields with their biological activities using statistical methods like Partial Least Squares (PLS). mdpi.com The resulting models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity.

For example, a CoMFA model might indicate that increasing the steric bulk at a particular position on the quinoline ring is favorable for activity, while a positive electrostatic potential in another region is detrimental. This information provides clear and actionable guidance for the design of novel analogs of this compound with potentially improved insecticidal properties.

Interactive Data Table: Sample QSAR Model Statistics for Quinoline Derivatives

| Parameter | Value | Description |

| q² | 0.65 | Cross-validated correlation coefficient |

| r² | 0.92 | Non-cross-validated correlation coefficient |

| F-value | 120.5 | Fischer's test value |

| SEE | 0.25 | Standard error of estimate |

| N | 30 | Number of compounds in the training set |

Analytical Methodologies for Research and Quantification of Des Methylcarbonate Hydroxy Flometoquin

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and quantification of Des-Methylcarbonate Hydroxy Flometoquin from complex matrices. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose, while Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) may be applicable under specific conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a versatile and widely used technique for the analysis of pesticide metabolites like this compound due to its applicability to a broad range of compound polarities and its high resolution and sensitivity.

The choice between isocratic and gradient elution in HPLC is crucial for achieving optimal separation of this compound. Isocratic elution, which uses a constant mobile phase composition, is simpler and can be effective for routine analysis of relatively pure samples. However, for more complex samples containing the parent compound Flometoquin and other metabolites, gradient elution is generally preferred. Gradient elution involves a systematic change in the mobile phase composition during the analytical run, which allows for the efficient separation of compounds with a wide range of polarities.

A typical HPLC method for this compound would likely employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol).

Example HPLC Gradient Program:

| Time (minutes) | % Acetonitrile | % Water (0.1% Formic Acid) |

| 0 | 30 | 70 |

| 15 | 95 | 5 |

| 20 | 95 | 5 |

| 22 | 30 | 70 |

| 30 | 30 | 70 |

This table represents a hypothetical gradient elution program for the separation of this compound and related compounds.

The selection and optimization of the detector are critical for the sensitive and specific quantification of this compound.

UV/Vis and Diode Array Detectors (DAD/PDA): this compound, with its quinoline (B57606) core structure, is expected to possess chromophores that absorb ultraviolet (UV) light. A UV detector set at a specific wavelength corresponding to the compound's maximum absorbance would provide good sensitivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector offers the advantage of acquiring the full UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment. The optimal detection wavelength would be determined by analyzing the UV spectrum of a pure standard of the compound.

Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong chromophore or when universal detection is desired, an Evaporative Light Scattering Detector (ELSD) can be a valuable alternative. The ELSD is a mass-sensitive detector that is not dependent on the optical properties of the analyte. It is compatible with gradient elution, making it suitable for the analysis of complex mixtures. The response of an ELSD is typically non-linear and requires calibration with a standard curve.

Comparison of HPLC Detectors:

| Detector | Principle | Applicability to this compound | Advantages | Disadvantages |

| UV/Vis | Measures absorbance of UV-Vis light | High, due to the quinoline structure | Simple, robust, good sensitivity for chromophoric compounds | Not suitable for non-chromophoric compounds |

| DAD/PDA | Acquires full UV-Vis spectra | High | Provides spectral information for peak identification and purity assessment | Slightly less sensitive than a single-wavelength UV detector |

| ELSD | Measures light scattered by analyte particles after solvent evaporation | Moderate to High | Universal detection for non-volatile analytes, compatible with gradient elution | Non-linear response, not suitable for volatile compounds |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. This compound, being a polar molecule with a hydroxyl group, is not directly amenable to GC analysis due to its low volatility and potential for thermal degradation in the hot injector port.

To analyze this compound by GC, a derivatization step is necessary to convert the polar hydroxyl group into a more volatile and thermally stable functional group. Common derivatization techniques include:

Silylation: Reacting the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether.

Acylation: Treating the compound with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable ester.

Once derivatized, the resulting product can be separated on a GC column, typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS).

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the comprehensive analysis, structural elucidation, and sensitive quantification of this compound in complex samples.

The most powerful and commonly used hyphenated techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of pesticide metabolites. An HPLC system is coupled to a mass spectrometer, often a tandem mass spectrometer (MS/MS) such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

LC-MS/MS (QqQ): This setup is ideal for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for this compound.

LC-HRMS (Q-TOF, Orbitrap): This provides high-resolution, accurate mass data, which is invaluable for the confident identification of the metabolite and for untargeted screening of other potential transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be used for the analysis of this compound. The mass spectrometer provides mass spectral data that can confirm the identity of the derivatized compound based on its fragmentation pattern. When coupled with a library of mass spectra, it allows for confident identification.

HPLC-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Complex Matrices

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a cornerstone technique for the analysis of pesticide residues and their metabolites due to its high sensitivity, selectivity, and applicability to a wide range of compounds. For a polar metabolite like this compound, LC-MS/MS is particularly well-suited.

The methodology typically involves a reversed-phase HPLC separation followed by detection using a triple quadrupole mass spectrometer. The separation is often achieved using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing additives like formic acid or ammonium formate (B1220265) to improve chromatographic peak shape and ionization efficiency.

Electrospray ionization (ESI) in positive ion mode is commonly employed for the ionization of quinoline-containing compounds. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. The selection of two or three MRM transitions for each analyte enhances the reliability of its identification and quantification.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| HPLC Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transition 1 (Quantifier) | [M+H]+ → Product Ion 1 |

| MRM Transition 2 (Qualifier) | [M+H]+ → Product Ion 2 |

This table presents a hypothetical set of parameters that would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself is likely not sufficiently volatile for direct GC-MS analysis due to its polar nature, this method is invaluable for the identification of potential volatile byproducts that may arise from its degradation or synthesis.

For the analysis of non-volatile metabolites like this compound using GC-MS, a derivatization step is typically required to increase their volatility and thermal stability. Silylation or alkylation are common derivatization techniques used for polar functional groups such as hydroxyl groups.

The GC-MS analysis would involve the separation of the derivatized analytes on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) followed by detection with a mass spectrometer, often a single quadrupole or a triple quadrupole for enhanced selectivity. Electron ionization (EI) is the most common ionization technique, providing reproducible mass spectra that can be compared against spectral libraries for identification.

Spectrophotometric Methods for Concentration Determination

UV-Visible Spectroscopy for Chromophore-Based Quantification

UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for the quantification of compounds that possess a chromophore, a part of a molecule that absorbs light in the ultraviolet or visible region. The quinoline structure present in this compound contains a conjugated system of double bonds, which acts as a chromophore, making it amenable to UV-Vis analysis. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While UV-Vis spectroscopy is a powerful tool for concentration determination in pure solutions, its application to complex matrices can be limited by interferences from other compounds that absorb at the same wavelength. Therefore, a sample clean-up procedure may be necessary to remove interfering substances.

Table 2: Example of a UV-Visible Spectroscopy Calibration Curve for a Quinoline Derivative

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.102 |

| 2.5 | 0.255 |

| 5.0 | 0.510 |

| 7.5 | 0.765 |

| 10.0 | 1.020 |

This table represents example data for a hypothetical quinoline derivative and would need to be experimentally determined for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte. eurl-pesticides.eumdpi.comeurl-pesticides.eujeol.comnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. Therefore, by comparing the integral of a specific signal from the analyte to the integral of a signal from a certified reference material of known concentration, the concentration of the analyte can be accurately determined.

For the quantitative analysis of this compound, a specific, well-resolved proton (¹H) signal in its NMR spectrum would be selected for integration. An internal standard, a compound with a known concentration and a simple NMR spectrum that does not overlap with the analyte's signals, is added to the sample. The concentration of the analyte is then calculated using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V_sample)

Where:

C_analyte is the concentration of the analyte

I is the integral value of the signal

N is the number of protons giving rise to the signal

MW is the molecular weight

m_standard is the mass of the internal standard

V_sample is the volume of the sample

qNMR offers high precision and accuracy and provides structural information simultaneously, making it a valuable tool for the characterization and quantification of pure substances and for the purity assessment of analytical standards. eurl-pesticides.eumdpi.comeurl-pesticides.eujeol.comnih.gov

Strategic Derivatization and Analog Development from Des Methylcarbonate Hydroxy Flometoquin

Diversification of the Quinoline (B57606) Core

The incorporation of additional heterocyclic rings onto the quinoline framework is a recognized strategy in medicinal and agrochemical research to explore new chemical spaces and potentially discover novel modes of action. biointerfaceresearch.com While specific examples starting from the Des-Methylcarbonate Hydroxy Flometoquin scaffold are not extensively detailed in publicly available literature, general principles suggest that fusing or linking other heterocycles could modulate the compound's electronic and steric properties. For instance, the synthesis of quinoline derivatives hybridized with other N-heterocycles like pyridazinone, oxadiazole, and triazole has been explored as a strategy to generate potential insecticidal agents. researchgate.net Such modifications could enhance interactions with the target protein or introduce new binding motifs. The quinoline scaffold itself is a versatile building block for creating more complex heterocyclic systems. nih.govnih.gov

Peripheral functionalization involves the introduction or modification of substituents at various positions on the quinoline ring. Structure-activity relationship (SAR) studies conducted during the development of Flometoquin, the parent compound of this compound, provide valuable insights into the effects of such modifications. The substitution pattern at positions 5 and 7 of the quinoline ring has been identified as critical for insecticidal activity.

Table 1: Impact of Quinoline Ring Substituents on Activity

| Compound ID | R5 Substituent | R7 Substituent | Relative Insecticidal Activity | Notes |

|---|---|---|---|---|

| cpd23 | -CF3 | -H | High | High mammalian and phytotoxicity |

| cpd25 | -H | -CH3 | Moderate | Lower toxicity |

Data synthesized from SAR studies leading to Flometoquin.

Modification of the Phenoxy Substituent

The 6-phenoxy group is another critical component of the this compound structure, playing a significant role in the molecule's interaction with its biological target.

Replacing the phenoxy linkage with alkoxy or thioether groups represents a common bioisosteric replacement strategy in drug design. This can alter the molecule's conformational flexibility, lipophilicity, and metabolic stability. While specific research on alkoxy and thioether analogs of this compound is limited in the reviewed literature, studies on other heterocyclic scaffolds, such as flavones, have explored the synthesis of derivatives containing substituted phenoxy, anilino, and thiophenoxy alkoxy chains. researchgate.net This general approach suggests that synthesizing and evaluating alkoxy and thioether analogs of the this compound scaffold could lead to compounds with modified insecticidal profiles. The synthesis would typically involve reacting the 6-hydroxyquinoline (B46185) precursor with appropriate alkyl or aryl halides.

The substitution pattern on the terminal phenyl ring of the phenoxy group has a profound effect on insecticidal potency. SAR studies have shown that the substituent at the 4'-position is a key determinant of activity. The presence of a trifluoromethoxy (-OCF3) group at this position was found to be optimal for high efficacy against a range of insect pests. This is the substitution present in the parent compound, Flometoquin.

Table 2: Influence of 4'-Phenoxy Substituents on Insecticidal Activity

| 4'-Substituent | Relative Insecticidal Activity | Rationale for Activity |

|---|---|---|

| -OCF3 | High | Optimal electronic properties for target binding |

| -H | Lower | Sub-optimal electronic properties |

| -Cl | Moderate | Electron-withdrawing, but less effective than -OCF3 |

This table represents a conceptual summary based on the principles of SAR.

Variation of the Methyl Carbonate Group

This compound is characterized by a hydroxyl group at the 4-position of the quinoline ring. This compound is a key intermediate in the synthesis of Flometoquin, where the hydroxyl group is esterified to form a methyl carbonate. nih.gov The 4-hydroxy group itself is a prime site for derivatization to produce a wide range of analogs with potentially modulated properties.

The conversion of the 4-hydroxy group into esters, ethers, or other functional groups can significantly impact the molecule's pro-insecticidal properties, including its solubility, membrane permeability, and metabolic activation. The methyl carbonate group in Flometoquin, for example, is a pro-moiety that is cleaved in the target insect to release the active metabolite.

Strategic derivatization at this position could involve the introduction of a variety of acyl groups to create different carbonate, ester, or carbamate (B1207046) analogs. The choice of the acyl group can be used to fine-tune the rate of metabolic activation and the physicochemical properties of the resulting compound. This approach allows for the development of a library of compounds from a common scaffold, each with potentially distinct efficacy and selectivity profiles. The synthesis of such derivatives would typically involve the acylation of the 4-hydroxy group of this compound with an appropriate acyl halide or anhydride (B1165640).

Synthesis of Alternative Carbonate Forms (e.g., Ethyl Carbonate, Carbamates)

Synthesis of Ethyl Carbonate Analogs: The synthesis of an ethyl carbonate analog from the parent 4-hydroxyquinoline (B1666331) can be achieved through several established synthetic routes. A common method involves the reaction of the hydroxyl group with ethyl chloroformate in the presence of a suitable base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Alternatively, diethyl carbonate can be employed as an environmentally benign ethylating agent, often catalyzed by a base like potassium carbonate. rsc.orgrsc.org

Synthesis of Carbamate Analogs: The synthesis of carbamates from a phenolic hydroxyl group can be accomplished through various methodologies. One direct approach involves the reaction of the hydroxylated quinoline with an appropriate isocyanate (R-N=C=O). This reaction is typically performed in an aprotic solvent and proceeds readily to form the corresponding carbamate. Another versatile method is the reaction with carbamoyl (B1232498) chlorides in the presence of a base. organic-chemistry.org For a phosgene-free approach, mixed carbonates, such as p-nitrophenyl carbonates, can be used as activating agents to facilitate the reaction between the phenol (B47542) and an amine. rsc.orgtandfonline.com

| Analog Type | General Reaction | Key Reagents |

|---|---|---|

| Ethyl Carbonate | O-Acylation | Ethyl chloroformate, Base (e.g., pyridine) |

| O-Ethylation | Diethyl carbonate, Base (e.g., K₂CO₃) | |

| Carbamate | Addition to Isocyanate | Isocyanate (R-NCO) |

| Carbamoylation | Carbamoyl chloride, Base |

Removal or Replacement of the Carbonate Moiety to Investigate its Role

Understanding the functional significance of the methyl carbonate group in the parent insecticide, Flometoquin, is crucial for rational analog design. This compound itself represents the removal of this moiety. By comparing the biological activity of Flometoquin with its des-methylcarbonate precursor, the contribution of the carbonate group to the insecticidal efficacy can be assessed. Structure-activity relationship studies on quinoline derivatives have often highlighted the critical nature of substituents on the quinoline core for biological activity. nih.govresearchgate.netnih.govresearchgate.netyoutube.com

Further investigation into the role of the carbonate can be achieved by replacing it with other functional groups. For instance, ether or ester linkages can be introduced at the 4-position of the quinoline ring. The synthesis of ether analogs can be accomplished via Williamson ether synthesis, reacting the hydroxyl group with an alkyl halide in the presence of a strong base. Ester analogs can be prepared through acylation with acid chlorides or anhydrides. A comparative analysis of the biological activities of these analogs would provide valuable insights into the electronic and steric requirements at this position for optimal activity.

| Modification | Rationale | General Synthetic Approach |

|---|---|---|

| Removal (this compound) | Baseline for activity comparison. | Synthetic intermediate of Flometoquin. nih.gov |

| Ether Replacement | Evaluate the importance of the carbonyl group. | Williamson ether synthesis. |

| Ester Replacement | Assess the impact of a different carbonyl-containing group. | Acylation with acid chlorides or anhydrides. |

Prodrug Design and Bioprecursor Strategies

The hydroxyl group of this compound is an ideal handle for the design of prodrugs. Prodrug strategies can be employed to modify the physicochemical properties of the molecule, potentially enhancing its delivery to the target site. nih.govnih.govscite.airesearchgate.net

Reversible Derivatization for Enhanced Molecular Delivery

The goal of reversible derivatization is to mask the polar hydroxyl group, thereby increasing the lipophilicity of the molecule. This can facilitate passage through biological membranes. The prodrug is designed to be stable during delivery but to cleave and release the active parent compound at the target site.

For a phenolic hydroxyl group, common reversible derivatizations include the formation of esters, carbonates, and carbamates. nih.govresearchgate.net These linkages are often susceptible to hydrolysis by esterase enzymes present in biological systems. nih.govresearchgate.net The rate of hydrolysis can be tuned by altering the steric and electronic properties of the promoiety. For example, bulkier ester groups may be cleaved more slowly.

| Prodrug Linkage | General Structure | Anticipated Cleavage Mechanism |

|---|---|---|